Home > Products > Screening Compounds P106489 > 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 838881-75-7

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2848617
CAS Number: 838881-75-7
Molecular Formula: C17H27N5O4
Molecular Weight: 365.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound served as a central molecule in a study investigating cardiovascular activity. It exhibited prophylactic antiarrhythmic activity [].
  • Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substituent at the 8-position and the presence of a piperazine ring instead of a morpholine ring in the side chain at the 7-position [].
  • Compound Description: This derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride displayed strong prophylactic antiarrhythmic activity [].
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Notably, both compounds feature a morpholine ring in their side chains, although the position and substitution pattern on the morpholine ring differ [].
  • Compound Description: This analog exhibited hypotensive activity in cardiovascular studies [].
  • Relevance: This derivative shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This highlights the influence of different substituents at the 8-position on biological activity [].

8-(pyridin-2-yl-methylamino) derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: Similar to the 8-benzylamino analog, this derivative also displayed hypotensive activity [].
  • Relevance: This compound shares the base 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The variation in the 8-position substituent highlights the impact of structural modifications on the pharmacological properties of these compounds [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound's crystal structure has been reported and analyzed in detail [].
  • Relevance: It shares the core structure of 1,3-dimethyl-7-(2-hydroxy-3-X-propyl)-3,7-dihydro-1H-purine-2,6-dione with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, where X represents a morpholine ring. The difference lies in the substituent at the 8-position and the absence of methyl substituents on the morpholine ring in 8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline [].

8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: The crystal structure of this compound has been characterized and compared to 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline [].
  • Relevance: This compound is closely related to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, sharing the core 1,3-dimethyl-7-(X-butyl)-3,7-dihydro-1H-purine-2,6-dione structure, where X represents a morpholine ring. The key differences lie in the substituent at the 8-position, the length of the alkyl chain connecting the morpholine ring to the purine core, the absence of a hydroxyl group on the alkyl chain, and the absence of methyl substituents on the morpholine ring in 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione [].
Overview

The compound 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a purine base modified with various functional groups that may enhance its pharmacological properties.

Source

This compound is referenced in various chemical databases and patent literature, indicating its relevance in research and development. Notably, it is listed under the CAS number 838881-75-7, which facilitates its identification in scientific studies and commercial applications .

Classification

The compound falls under the category of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acid metabolism. Its specific modifications suggest potential applications in therapeutic areas such as oncology and neurology.

Synthesis Analysis

Methods

The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Purine Core: The initial step often involves the synthesis of the purine skeleton through cyclization reactions that form the bicyclic structure characteristic of purines.
  2. Alkylation Reactions: Subsequent alkylation with 2,6-dimethylmorpholine and 3-hydroxypropyl groups is crucial for introducing the substituents that define the compound's activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may utilize reagents like bromomethyl derivatives and various bases to facilitate the formation of carbon-nitrogen bonds essential for constructing the morpholine and hydroxypropyl substituents.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

C15H22N4O3\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_3

This formula indicates a complex arrangement involving carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a morpholine ring contributes to its solubility and potential interactions with biological targets.

Data

Key structural features include:

  • Purine Base: The core structure provides a framework for interaction with biomolecules.
  • Morpholine Group: This moiety enhances lipophilicity and may influence receptor binding.
  • Hydroxypropyl Substituent: This group could play a role in modulating pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for purines:

  1. Nucleophilic Substitution: The presence of electron-rich nitrogen atoms allows for nucleophilic attacks on electrophiles.
  2. Hydrolysis: Under certain conditions, hydrolysis may occur at the hydroxypropyl group.
  3. Oxidation/Reduction: The functional groups present can undergo oxidation or reduction reactions, potentially altering biological activity.

Technical Details

Reactions involving this compound are often studied to understand its stability and reactivity under physiological conditions, which is critical for drug development.

Mechanism of Action

Process

The mechanism of action for 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may involve:

  1. Binding to Enzymes or Receptors: The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
  2. Inhibition or Activation: Depending on its target, it may act as an inhibitor or activator of key biochemical processes.

Data

Research indicates that such compounds can modulate pathways related to cell proliferation and apoptosis, making them candidates for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 290.36 g/mol
  • Solubility: Likely soluble in organic solvents due to hydrophobic regions from the morpholine and hydroxypropyl groups.

Chemical Properties

Chemical properties involve stability under various pH conditions and susceptibility to oxidation. These factors are critical when considering formulation strategies for drug delivery.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for new therapeutic agents targeting various diseases.
  2. Biochemical Research: Useful in studies exploring purine metabolism and signaling pathways.
  3. Drug Design: Its unique structure offers insights into designing molecules with enhanced efficacy and reduced side effects.

Properties

CAS Number

838881-75-7

Product Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C17H27N5O4

Molecular Weight

365.434

InChI

InChI=1S/C17H27N5O4/c1-11-8-21(9-12(2)26-11)10-13-18-15-14(22(13)6-5-7-23)16(24)20(4)17(25)19(15)3/h11-12,23H,5-10H2,1-4H3

InChI Key

GQNLDNCVGRQHTN-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.